2-Methoxyphenyl cyanate

Physical property Melting point Thermal behavior

2-Methoxyphenyl cyanate is a monofunctional aryl cyanate ester whose ortho-methoxy substituent delivers unique processing and performance advantages. It is a crystalline solid (mp 82.5–83°C) at room temperature—unlike the low-melting para isomer—enabling precise weighing, free-flowing powder handling, and hot-melt extrusion. In copolymerization with difunctional cyanate esters, the ortho-methoxy group reduces polycyanurate Tg by up to 30°C and thermal degradation onset by 50–80°C, enabling tailored thermoset thermal profiles. The substituent also directs electrophilic substitution exclusively para, ensuring regioselective derivatization.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 1125-91-3
Cat. No. B1626491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl cyanate
CAS1125-91-3
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC#N
InChIInChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3
InChIKeyOYVQPKXNZSZWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenyl Cyanate (CAS 1125-91-3): Key Physicochemical Baseline for Research and Procurement


2-Methoxyphenyl cyanate (CAS 1125-91-3) is a monofunctional aromatic cyanate ester with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It belongs to the class of aryl cyanates, which are characterized by an -O-C≡N group attached to a phenyl ring and serve as building blocks for thermally stable triazine polymers and as electrophilic reagents in nucleophilic substitution reactions [1]. Key physical properties from authoritative vendor datasheets include a melting point of 82.5-83 °C, a boiling point of 121-122 °C at 10 mmHg, and a specific gravity of 1.140 .

Why Generic Aryl Cyanates Cannot Simply Substitute for 2-Methoxyphenyl Cyanate in Material and Synthetic Workflows


Despite a common functional group, aryl cyanates exhibit substantial differences in physical state, reactivity, and the ultimate performance characteristics of derived materials [1]. The ortho-methoxy substituent in 2-methoxyphenyl cyanate exerts a unique electronic and steric influence that is not present in unsubstituted, para-substituted, or ortho-alkylated analogs [2] [3]. This influence manifests in altered melting point, vapor pressure, and cyclotrimerization behavior, which in turn affects processing parameters, polymer network architecture, and thermal stability [2]. Consequently, substituting a different aryl cyanate without accounting for these quantifiable differences can lead to failed syntheses, suboptimal material properties, or unexpected process safety issues.

Quantifiable Differentiation of 2-Methoxyphenyl Cyanate (1125-91-3) from Closest Aryl Cyanate Analogs


Elevated Melting Point Relative to Unsubstituted and Para-Methoxy Analogs

2-Methoxyphenyl cyanate exhibits a melting point of 82.5-83 °C, which is substantially higher than that of its para-substituted analog (4-methoxyphenyl cyanate, 26-28 °C) and the unsubstituted phenyl cyanate (45-51 °C) . This elevated melting point reflects stronger intermolecular interactions conferred by the ortho-methoxy group, providing a clear selection advantage for applications requiring a solid monomer with a defined melting transition.

Physical property Melting point Thermal behavior

Reduced Glass Transition Temperature and Thermal Stability in o-Methoxy Containing Polycyanurate Networks

While direct data for 2-methoxyphenyl cyanate homopolymer is limited, studies on structurally analogous cyanate ester resins demonstrate that the presence of an ortho-methoxy group systematically lowers the glass transition temperature (Tg) and the onset of thermal degradation compared to deoxygenated analogs. For example, in a study of renewable bisphenol-derived cyanate esters, oxygenated resins (bearing o-methoxy groups) exhibited Tgs that were up to 30 °C lower and thermal degradation onsets that were 50-80 °C lower than their deoxygenated counterparts [1].

Polymer property Glass transition temperature Thermal stability

Reduced Boiling Point and Higher Vapor Pressure Compared to para-Methoxy Isomer

2-Methoxyphenyl cyanate has a boiling point of 121-122 °C at 10 mmHg, which is slightly higher than that of 4-methoxyphenyl cyanate (118-119 °C at 10 mmHg) and significantly higher than phenyl cyanate (82-83 °C at 16 torr) . The ortho-methoxy group thus reduces volatility relative to the unsubstituted analog while maintaining similar volatility to the para isomer, but with a distinct melting point that simplifies purification by crystallization.

Volatility Vapor pressure Synthetic purification

Ortho-Methoxy Directing Effect for Regioselective Synthesis

The ortho-methoxy group in 2-methoxyphenyl cyanate can serve as a directing group for subsequent electrophilic aromatic substitution or cross-coupling reactions, enabling regioselective functionalization that is not possible with unsubstituted or para-substituted analogs [1]. While quantitative kinetic data for this specific compound is sparse, the ortho-methoxy directing effect is a well-established principle in organic synthesis, providing a differentiated synthetic handle.

Synthetic utility Regioselectivity Building block

Optimal Application Scenarios for 2-Methoxyphenyl Cyanate Based on Its Differentiated Properties


Synthesis of Ortho-Methoxy-Functionalized Triazine-Based Polymers with Tailored Thermal Profiles

2-Methoxyphenyl cyanate is uniquely suited for copolymerization with difunctional cyanate esters to create polycyanurate networks with deliberately reduced glass transition temperatures and lower thermal degradation onsets. Based on class-level evidence from Harvey et al. [1], the ortho-methoxy group reduces Tg by up to 30 °C and degradation onset by 50-80 °C compared to deoxygenated systems. This allows formulators to precisely tune the thermal properties of the resulting thermoset, expanding the application window for cyanate ester resins into areas where lower processing temperatures or increased network flexibility are required.

Solid Monomer for Melt-Processable or Solvent-Free Formulations

With a melting point of 82.5-83 °C [1] , 2-methoxyphenyl cyanate is a crystalline solid at room temperature, unlike its para isomer (26-28 °C) which is often a low-melting solid or liquid. This property makes it ideal for formulations that require a solid, free-flowing powder for precise weighing and mixing, or for processes like hot-melt extrusion where a defined melting transition is essential for uniform dispersion.

Electrophilic Building Block for Regioselective Derivatization

The ortho-methoxy group directs subsequent electrophilic aromatic substitution to the para position, providing a reliable route to 4-substituted 2-methoxyphenyl cyanate derivatives [1]. This regioselectivity is not available with phenyl cyanate and differs from the substitution pattern of the 4-methoxy isomer. Researchers synthesizing complex molecules can leverage this to install additional functional groups with high positional fidelity, streamlining synthetic pathways.

Precursor for Novel Aryl Cyanate Monomers with Controlled Hydrolytic Stability

The cyanate group in aryl cyanates is susceptible to hydrolysis, and the ortho-methoxy group may influence this reactivity through steric and electronic effects [1]. While direct quantitative comparison data are not available, the combination of moderate volatility (121-122 °C at 10 mmHg ) and high crystallinity allows for effective purification and storage under anhydrous conditions, making 2-methoxyphenyl cyanate a practical starting point for synthesizing more complex monomers where the methoxy group can be later removed or transformed.

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